molecular formula C37H52N11O11S2 B2500776 Eptifibatide Acetate CAS No. 881997-86-0

Eptifibatide Acetate

Cat. No.: B2500776
CAS No.: 881997-86-0
M. Wt: 891.01
InChI Key: GDVYTAWYNSIULT-ZVWMCQANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Eptifibatide is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on platelets . This glycoprotein is a receptor that plays a crucial role in platelet aggregation, a process central to the formation of blood clots .

Mode of Action

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor . The inhibition of these ligands from binding to the receptor subsequently prevents platelet aggregation . This action occurs in a dose- and concentration-dependent manner .

Biochemical Pathways

Eptifibatide’s action affects the biochemical pathway of platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, it inhibits the final common pathway for platelet aggregation . This blockade prevents the cross-linking of platelets, which is necessary for the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of Eptifibatide involves its administration through an intravenous bolus and subsequent infusion . The drug exhibits profound and prolonged inhibition of platelet aggregation during therapy, with a brief, partial recovery observed approximately 4 hours after the bolus . Plasma Eptifibatide levels correlate significantly with receptor occupancy .

Result of Action

The primary result of Eptifibatide’s action is the inhibition of platelet aggregation , which reduces the risk of thrombosis . This is particularly beneficial in the medical management of conditions such as myocardial infarction and acute coronary syndrome .

Action Environment

The action of Eptifibatide can be influenced by various environmental factors. For instance, the drug is usually applied together with other medications such as aspirin or clopidogrel and heparin . Additionally, supportive treatments including nitrates, beta-blockers, opioid analgesics, and/or benzodiazepines may also be employed as indicated . These factors can influence the drug’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Eptifibatide (Acetate) plays a significant role in biochemical reactions, particularly in platelet aggregation. It binds to the platelet receptor glycoprotein IIb/IIIa, inhibiting platelet aggregation . This interaction is reversible and concentration-dependent .

Cellular Effects

Eptifibatide (Acetate) has profound effects on various types of cells, especially platelets. By binding to the glycoprotein IIb/IIIa receptor on platelets, it prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . This influences cell function by preventing thrombus formation.

Molecular Mechanism

The molecular mechanism of Eptifibatide (Acetate) involves its binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding is reversible, preventing the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor. As a result, platelet aggregation is inhibited .

Temporal Effects in Laboratory Settings

The effects of Eptifibatide (Acetate) over time in laboratory settings are primarily observed in its ability to inhibit platelet aggregation in a dose- and concentration-dependent manner

Metabolic Pathways

Eptifibatide (Acetate) is involved in the platelet aggregation pathway. It interacts with the glycoprotein IIb/IIIa receptor, a key player in the platelet aggregation process

Transport and Distribution

The transport and distribution of Eptifibatide (Acetate) within cells and tissues are closely related to its function. It binds to the glycoprotein IIb/IIIa receptor on platelets, thereby influencing its localization and accumulation

Subcellular Localization

The subcellular localization of Eptifibatide (Acetate) is primarily at the platelet receptor glycoprotein IIb/IIIa on the surface of platelets

Preparation Methods

Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequentially coupling protected amino acids to a resin, followed by cyclization and oxidation to form the cyclic heptapeptide structure . The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain product consistency .

Properties

IUPAC Name

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBRYJYRIUYEI-QMYFOHRPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53N11O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

892.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188627-80-7
Record name Eptifibatide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Eptifibatide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.